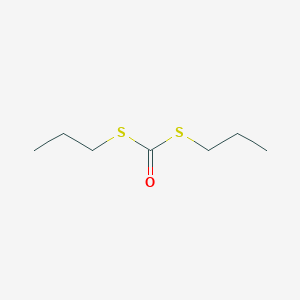

Bis(propylsulfanyl)methanone

Description

Bis(propylsulfanyl)methanone is a sulfur-containing organic compound with the molecular formula $ \text{C}7\text{H}{14}\text{OS}2 $. Its structure comprises a central ketone group flanked by two propylsulfanyl (-S-C$3$H$_7$) substituents. Methanone derivatives are widely studied for their versatility in materials science, pharmaceuticals, and coordination chemistry due to their tunable electronic and steric profiles .

Properties

CAS No. |

10596-56-2 |

|---|---|

Molecular Formula |

C7H14OS2 |

Molecular Weight |

178.3 g/mol |

IUPAC Name |

bis(propylsulfanyl)methanone |

InChI |

InChI=1S/C7H14OS2/c1-3-5-9-7(8)10-6-4-2/h3-6H2,1-2H3 |

InChI Key |

CHYITTURCHAELS-UHFFFAOYSA-N |

SMILES |

CCCSC(=O)SCCC |

Canonical SMILES |

CCCSC(=O)SCCC |

Synonyms |

Dithiocarbonic acid S,S-dipropyl ester |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Thermal Stability Comparisons

Methanone derivatives exhibit significant variations in thermal stability and crystallinity depending on their substituents. Key examples from the literature include:

Table 1: Structural and Thermal Properties of Selected Methanone Derivatives

Key Observations :

- Heterocyclic substituents (e.g., tetrazolyl, triazolyl) improve thermal stability through hydrogen bonding and π-stacking interactions. For instance, di(1H-tetrazol-5-yl)methanone oxime decomposes at 288.7°C, significantly higher than hydrazone-linked analogs (247.6°C) .

- Aliphatic sulfur groups (e.g., propylsulfanyl) likely reduce thermal stability compared to aromatic or heterocyclic analogs due to weaker intermolecular interactions.

- Density: Orthorhombic crystals of related compounds (e.g., Compound 4 in ) exhibit a density of 1.675 g·cm⁻³, suggesting that Bis(propylsulfanyl)methanone may have comparable values if crystallized .

Key Insights :

- Gas Separation: Bis(5-methyl-1,2,4-triazol-3-yl)methanone (btk²⁻) modifies metal-azolate frameworks (MAFs), enhancing CO₂/CH₄ selectivity by altering pore surface properties .

- Pharmaceuticals: Methanones with sulfonyl and benzimidazole groups (e.g., CAS 63197-61-5) serve as intermediates in drug synthesis, leveraging their bioactivity and stability .

- Spectroscopy: Bis(4-phenoxyphenyl)methanone is characterized by IR spectroscopy, with data cataloged in the NIST database, highlighting its utility in analytical chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.